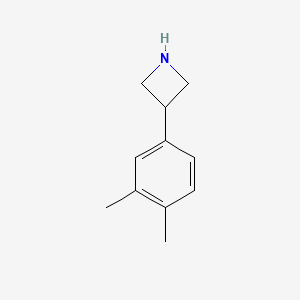

3-(3,4-Dimethylphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-8-3-4-10(5-9(8)2)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |

InChI Key |

RAXTZISFRLWBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CNC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

Reductive amination between 3,4-dimethylbenzaldehyde and azetidine represents a direct route to the target compound. The process involves imine formation followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Triethylamine (TEA) is often added to scavenge HCl generated during imine intermediate formation.

Key Conditions:

-

Molar Ratio: Aldehyde:azetidine = 1.1:1

-

Catalyst: NaBH(OAc)₃ (4 equiv), TEA (1 equiv)

-

Reaction Time: 4–6 hours at room temperature

-

Workup: Extraction with dichloromethane, washing with sodium bicarbonate, drying over MgSO₄, and purification via preparative TLC.

Yield Optimization:

Suzuki-Miyaura Cross-Coupling: Boronic Acid Functionalization

Coupling Strategy for Aryl-Azetidine Bond Formation

The Suzuki-Miyaura reaction enables the coupling of azetidine-bearing brominated precursors with 3,4-dimethylphenylboronic acid. This method is advantageous for introducing sterically demanding aryl groups while preserving the azetidine ring’s integrity.

Representative Protocol:

-

Substrate: 3-Bromoazetidine hydrochloride

-

Boronic Acid: 3,4-Dimethylphenylboronic acid (1.2 equiv)

-

Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)

-

Solvent: Dioxane:H₂O (4:1)

Outcomes:

Hydrogenolysis of Protected Intermediates

Deprotection of Azetidine Precursors

Protected azetidines (e.g., acetyl or benzyl derivatives) undergo hydrogenolysis to yield the free amine. For example, l-acetyl-3-(3,4-dimethylphenyl)azetidine is treated with hydrogen chloride gas in ethanol, followed by reflux to remove the acetyl group.

Procedure:

-

Substrate: l-Acetyl-3-(3,4-dimethylphenyl)azetidine (0.15 mol)

-

Reagent: HCl gas (bubbled through suspension)

-

Solvent: Ethanol (500 mL)

Results:

Aza Paternò-Büchi Reaction: Photochemical Synthesis

[2+2] Cycloaddition for Ring Construction

This method constructs the azetidine ring via photochemical [2+2] cycloaddition between an imine and an alkene. While less commonly applied to 3,4-dimethylphenyl derivatives, it offers a route to stereochemically complex frameworks.

Example Pathway:

-

Imine Formation: 3,4-Dimethylbenzaldehyde + ammonia → imine

-

Photoreaction: UV irradiation (λ = 300 nm) with ethylene

Challenges:

-

Regioselectivity: Competing pathways may reduce yield

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison

Table 2: Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Azetidine CH₂ | 3.45–3.60 | m |

| Aryl CH₃ | 2.25 (s, 6H) | singlet |

| N-H | 1.80 (br s, 1H) | broad |

Industrial and Environmental Considerations

Solvent Selection and Waste Reduction

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.

Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antiviral Properties

Azetidine derivatives, including 3-(3,4-Dimethylphenyl)azetidine, have been linked to significant antibacterial activity. The azetidine ring is a common structural motif in several antibiotics, including β-lactams such as penicillin and cephalosporins. Recent studies have shown that azetidinone derivatives exhibit not only antibacterial but also antiviral properties against various viruses, including human coronaviruses and influenza viruses .

Anticancer Activity

Research indicates that compounds containing the azetidine structure can inhibit cancer cell proliferation. For instance, azetidinone derivatives have demonstrated efficacy against breast cancer cell lines at nanomolar concentrations . The ability of these compounds to induce apoptosis in cancer cells positions them as potential therapeutic agents in oncology.

Catalytic Applications

Ligands in Catalysis

The azetidine framework serves as an effective ligand in catalytic processes. It has been used in various reactions such as reductions, cycloadditions, and C–C bond formation reactions . The strained nature of the azetidine ring enhances its reactivity, making it suitable for nucleophilic ring-opening reactions that yield highly substituted amines and other valuable products.

Synthesis of Bioactive Compounds

Azetidines are employed in the synthesis of libraries of bioactive compounds. For instance, they can be transformed into azetidine-3-carboxylic acid esters through nucleophilic substitutions with reagents like potassium cyanide or sodium azide . This versatility allows for the generation of compounds with potential therapeutic applications.

Material Science

Polymeric Materials

The incorporation of azetidine derivatives into polymeric materials has been explored due to their unique mechanical properties. Azetidines can improve the solubility and processability of polymers, making them suitable for various applications including coatings and adhesives .

Case Study 1: Antiviral Activity Evaluation

In a study evaluating the antiviral properties of azetidinone derivatives, compounds were tested against a range of DNA and RNA viruses. Notably, one derivative showed moderate inhibitory activity against human coronavirus 229E with an EC50 value of 45 µM . This highlights the potential for developing antiviral drugs based on azetidine scaffolds.

Case Study 2: Anticancer Efficacy

A series of 1,4-diaryl-3-chloroazetidin-2-ones were synthesized and tested for their antiproliferative activity against human breast carcinoma cells. Results indicated significant activity at nanomolar concentrations, suggesting that these compounds could serve as lead structures for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical processes . The compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

| Compound | Substituent(s) on Azetidine | Key Structural Features |

|---|---|---|

| 3-(3,4-Dimethylphenyl)azetidine | 3,4-Dimethylphenyl | Electron-donating methyl groups; high lipophilicity |

| 3-(3,4-Dichlorophenyl)azetidine | 3,4-Dichlorophenyl | Electron-withdrawing Cl atoms; increased polarity |

| 3-[(3,4-Difluorophenyl)methyl]azetidine | 3,4-Difluorophenylmethyl | Fluorine atoms enhance metabolic stability |

| 3-(3,4-Difluorophenoxy)azetidine | 3,4-Difluorophenoxy | Ether linkage improves solubility |

- Electronic Effects : Methyl groups in this compound increase electron density at the azetidine nitrogen, enhancing basicity compared to halogenated analogs like 3-(3,4-dichlorophenyl)azetidine, where electron-withdrawing Cl atoms reduce nitrogen basicity .

- Lipophilicity : The dimethylphenyl group likely results in higher logP values compared to fluorinated derivatives. For example, 3-[(3,4-difluorophenyl)methyl]azetidine has a calculated logD (pH 7.4) of -0.74, suggesting lower lipophilicity due to polar fluorine atoms .

Biological Activity

3-(3,4-Dimethylphenyl)azetidine is a compound that belongs to the azetidine class of organic compounds. Azetidines have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.25 g/mol. The compound features a four-membered azetidine ring substituted with a dimethylphenyl group, which influences its biological interactions.

The biological activity of this compound is still under investigation; however, compounds in the azetidine class have shown potential mechanisms of action through:

- Inhibition of Enzymatic Activity : Similar azetidine derivatives have been reported to inhibit specific enzymes involved in cancer cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the dimethylphenyl group may enhance cell membrane permeability, facilitating cellular uptake and activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of azetidine derivatives against various cancer cell lines. For instance, compounds structurally related to this compound were tested for their effects on breast cancer cells (MDA-MB-231 and MDA-MB-468).

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Azetidine Analog A | MDA-MB-231 | 2.1 | STAT3 Inhibition |

| Azetidine Analog B | MDA-MB-468 | 1.8 | Apoptosis Induction |

The above table summarizes findings where azetidine analogs exhibited varying degrees of potency against breast cancer cell lines. The mechanism often involves disruption of STAT3 signaling pathways, which are critical for tumor growth and survival .

Antimicrobial Activity

In addition to anticancer properties, azetidines have shown promise in antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance antibacterial properties.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Azetidine Derivative C | Staphylococcus aureus | <10 μg/mL |

| Azetidine Derivative D | Bacillus subtilis | <5 μg/mL |

This table highlights preliminary findings where specific azetidine derivatives exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

Case Studies

- Study on Breast Cancer Cells : A study investigated the effects of various azetidine derivatives on breast cancer cell lines. While some derivatives showed promising IC50 values below 2 μM, the specific activity of this compound remains to be fully characterized.

- Antibacterial Screening : Another research effort focused on the antibacterial efficacy of azetidines against common pathogens. Compounds structurally related to this compound were tested, revealing potential for further development as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.